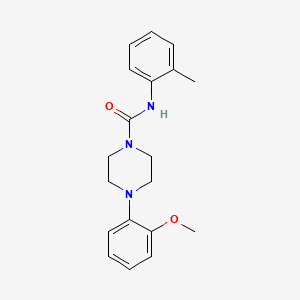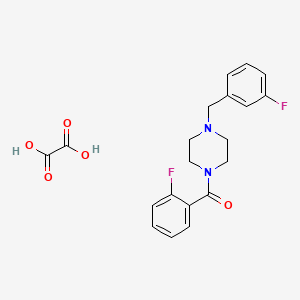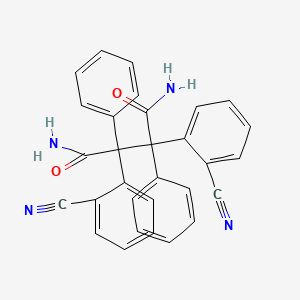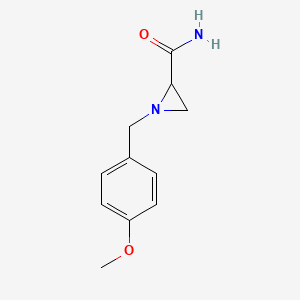
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as AMT, is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience. In We will also list future directions for further research.
作用機序
The exact mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor, which results in increased serotonin signaling in the brain. This increased signaling may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide may also act as a dopamine reuptake inhibitor, which may result in increased dopamine signaling in the brain and alterations in reward and motivation.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may lead to alterations in mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.
実験室実験の利点と制限
One advantage of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a potential tool for studying the neural mechanisms underlying mood, perception, and cognition. However, one limitation of using 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its potential for abuse and toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for further research on 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide and its potential for abuse and toxicity.
合成法
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a two-step reaction process. The first step involves the condensation of 4-fluoroaniline and 4-methylthioacetophenone to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole intermediate with hydrobromic acid to form the hydrobromide salt of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. The yield of 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide from this synthesis method is approximately 50%.
科学的研究の応用
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide a potential tool for studying the neural mechanisms underlying these processes.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S.BrH/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZGBZPHANMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)

![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4888423.png)
![N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4888427.png)
![N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B4888438.png)
![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)

![2-{[4-(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4888455.png)
![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)


![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)
